

# Introduction: A Bifunctional Building Block

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Bromo-4-vinylpyridine

Cat. No.: B1341823

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**2-Bromo-4-vinylpyridine** is a unique bifunctional molecule that combines the reactivity of a vinyl group with the synthetic handle of a bromo-substituted, electron-deficient pyridine ring. This duality makes it a valuable intermediate for synthesizing a wide array of complex molecules, from functional polymers to pharmacologically active agents. The vinyl group serves as a polymerizable moiety and a site for addition reactions, while the 2-bromo position is primed for transition-metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.[1] Understanding the interplay of these two reactive centers is crucial for leveraging this compound's full synthetic potential.

## Physicochemical and Spectroscopic Profile

The physical and spectral properties of **2-Bromo-4-vinylpyridine** are fundamental to its handling, characterization, and use in synthesis. While comprehensive experimental data is not always aggregated in a single public source, the following tables summarize its key identifiers and expected spectroscopic characteristics based on available data and analysis of analogous structures.[2][3]

### Table 1: Core Chemical and Physical Properties

| Property          | Value   | Source |
|-------------------|---|--------|
| CAS Number        | 697300-78-0   | [2]    |
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> BrN   | [2]    |
| Molecular Weight  | 184.03 g/mol  | [2]    |
| Canonical SMILES  | C=CC1=CC(=NC=C1)Br  | [2]    |
| InChI Key         | OHAOVNXYYOWZJK-<br>UHFFFAOYSA-N   | [2]    |
| Appearance        | Typically a liquid  |        |
| Storage           | Sealed in dry, 2-8°C. Sensitive to polymerization; refrigeration and use of inhibitors are recommended. | [2][4] |

## Diagram 1: Molecular Structure of 2-Bromo-4-vinylpyridine

Caption: Structure of **2-Bromo-4-vinylpyridine** (CAS 697300-78-0).

## Table 2: Predicted Spectroscopic Data

| Technique           | Predicted Chemical Shift / Signal   | Rationale & Notes   |
|---------------------|---|---|
| $^1\text{H}$ NMR    | Vinyl Protons: 5.5-7.0 ppm (m, 3H)<br>Aromatic Protons: 7.0-8.5 ppm (m, 3H)   | The vinyl group will present as a characteristic AMX system. The pyridine protons are deshielded due to the ring's electron-deficient nature. The proton at C6 (adjacent to N) is expected to be the most downfield. Similar patterns are seen in 2-bromopyridine. <sup>[5]</sup> |
| $^{13}\text{C}$ NMR | Vinyl Carbons: ~115-140 ppm<br>Aromatic Carbons: ~120-155 ppm   | The carbon bearing the bromine (C2) will be significantly shifted. The five distinct aromatic carbon signals confirm the substitution pattern.  |
| IR (Infrared)       | C=C Stretch (Vinyl): ~1630 $\text{cm}^{-1}$<br>C=C, C=N Stretch (Ring): ~1580, 1470, 1430 $\text{cm}^{-1}$<br>C-Br Stretch: ~650-750 $\text{cm}^{-1}$ | These characteristic peaks allow for the identification of the key functional groups: the vinyl substituent and the bromo-pyridine core.  |
| MS (Mass Spec)      | $\text{M}^+$ : m/z 183<br>$[\text{M}+2]^+$ : m/z 185  | The molecular ion peak and its isotopic partner ( $[\text{M}+2]$ ) will appear in an approximate 1:1 ratio, which is the characteristic isotopic signature for a molecule containing one bromine atom.  |

## Core Reactivity and Synthetic Utility

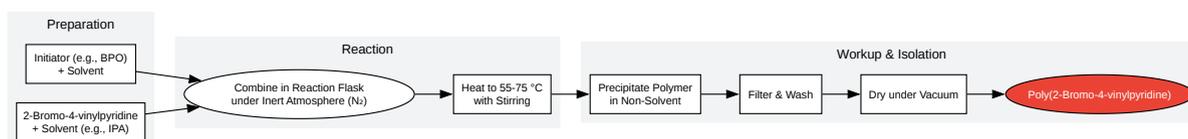
The synthetic versatility of **2-Bromo-4-vinylpyridine** stems from its two distinct reactive sites. Strategic manipulation allows for either polymerization/addition at the vinyl group or

substitution/coupling at the C-Br bond.

## Reactions of the Vinyl Group: Polymerization

The vinyl group makes this molecule an excellent monomer for producing functional polymers. Poly(vinylpyridine)s are used in applications ranging from drug delivery systems to catalysts and coatings.[6][7][8] Polymerization can be initiated through radical, anionic, or cationic mechanisms, with reversible addition-fragmentation chain transfer (RAFT) polymerization offering excellent control over molecular weight and dispersity.[4][9]

### Diagram 2: Free-Radical Polymerization Workflow



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Caption: General workflow for solution polymerization of **2-Bromo-4-vinylpyridine**.

## Experimental Protocol: Free-Radical Solution Polymerization

Objective: To synthesize poly(**2-bromo-4-vinylpyridine**) via a standard free-radical polymerization.

Causality: This protocol uses Benzoyl Peroxide (BPO) as a thermal initiator. Heating causes the homolytic cleavage of BPO, generating radicals that initiate the polymerization of the vinyl monomer.[6] Isopropanol (IPA) is chosen as a solvent that dissolves the monomer but from which the resulting polymer may be precipitated.

Methodology:

- Preparation: Dissolve **2-Bromo-4-vinylpyridine** (e.g., 10 g) in isopropanol (e.g., 25 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit radical polymerization.
- Initiation: In a separate vial, dissolve the radical initiator, such as Benzoyl Peroxide (BPO) (e.g., 2-4 wt% relative to the monomer), in a small amount of the reaction solvent.[10]
- Reaction: Heat the monomer solution to the desired reaction temperature (e.g., 65-75 °C). Add the initiator solution to the flask.
- Polymerization: Allow the reaction to proceed with stirring for a set time (e.g., 6-24 hours). The solution will likely become more viscous as the polymer forms.[6]
- Isolation: After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent (e.g., hexane or diethyl ether) to precipitate the polymer.
- Purification: Collect the solid polymer by filtration, wash with additional non-solvent to remove unreacted monomer and initiator, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

## Reactions of the Bromo-Pyridine Ring: Cross-Coupling

The C2-Br bond is the gateway to a vast array of functionalizations via transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring facilitates the initial oxidative addition step, a key part of many catalytic cycles.[11] These reactions are cornerstones of modern medicinal chemistry, allowing for the precise formation of C-C and C-heteroatom bonds.[1]

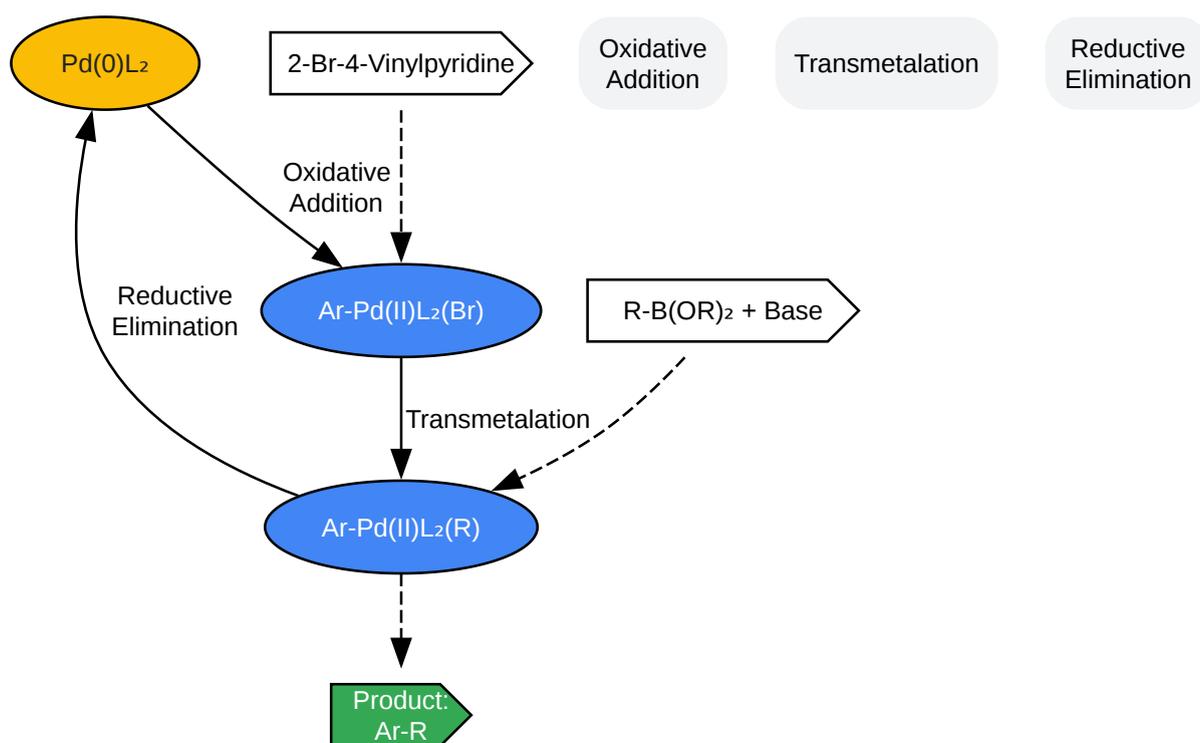
Common Cross-Coupling Reactions:

- Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C-C bonds.
- Heck Coupling: Reaction with alkenes to form substituted vinylpyridines.[12]
- Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.[12]

- Buchwald-Hartwig Amination: Reaction with amines to form aminopyridines.

Expertise Insight—The "2-Pyridyl Problem": The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive species and slowing or halting the catalytic cycle.<sup>[12][13]</sup> To mitigate this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)<sub>3</sub>) are often employed. These ligands sterically hinder the nitrogen's coordination to the metal center and promote the desired reductive elimination step.

### Diagram 3: Generalized Suzuki-Miyaura Catalytic Cycle



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Caption: Key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple **2-Bromo-4-vinylpyridine** with an arylboronic acid.

Causality: This protocol uses a palladium catalyst and a phosphine ligand to facilitate the reaction. A base (e.g., K<sub>2</sub>CO<sub>3</sub>) is essential for the transmetalation step, where the organic

group is transferred from boron to the palladium center. The solvent system (e.g., Dioxane/Water) helps to dissolve both the organic and inorganic reagents.

Methodology:

- Setup: To a dry Schlenk flask, add **2-Bromo-4-vinylpyridine** (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g.,  $K_2CO_3$ , 2.0-3.0 equiv).
- Catalyst Addition: Add the palladium catalyst (e.g.,  $Pd(PPh_3)_4$ , 1-5 mol%) or a combination of a palladium source (e.g.,  $Pd_2(dba)_3$ ) and a ligand (e.g., SPhos).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
- Solvent Addition: Add degassed solvents (e.g., a mixture of 1,4-dioxane and water, typically 4:1 v/v).
- Reaction: Heat the mixture to the required temperature (e.g., 80-100 °C) with vigorous stirring for 2-24 hours.
- Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

## Applications in Research and Development

The unique structure of **2-Bromo-4-vinylpyridine** makes it a valuable precursor in several high-value R&D areas:

- Pharmaceutical Synthesis: As a halogenated pyridine, it serves as a key building block for constructing complex heterocyclic scaffolds found in many drug candidates. Cross-coupling

reactions allow for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR).[1][14]

- **Materials Science:** The vinyl group allows for its incorporation into polymers. The resulting poly(**2-bromo-4-vinylpyridine**) can be further functionalized via post-polymerization modification of the C-Br bond, creating materials with tailored properties for applications like ion exchange, catalysis, or as smart coatings.[7][15]
- **Agrochemicals:** The pyridine core is a common motif in modern herbicides and insecticides. [16] **2-Bromo-4-vinylpyridine** provides a versatile platform for synthesizing new crop protection agents.

## Safety, Handling, and Storage

As with any reactive chemical, proper handling of **2-Bromo-4-vinylpyridine** is paramount. Although a specific safety data sheet (SDS) for this exact compound is not widely available, data from analogous compounds like 4-vinylpyridine and 2-bromopyridine provide essential guidance.[17][18]

- **Hazards:** Assumed to be a flammable liquid and vapor. Likely toxic if swallowed or in contact with skin, and may cause severe skin and eye irritation or burns.[19] The vinyl group is prone to polymerization, which can be exothermic and uncontrolled if not properly inhibited.[4][17]
- **Personal Protective Equipment (PPE):** Use in a well-ventilated chemical fume hood is mandatory. Wear appropriate PPE, including safety goggles, a face shield, nitrile or neoprene gloves, and a flame-retardant lab coat.[18][19]
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[17]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability and to prevent polymerization, store refrigerated (2-8°C) under an inert atmosphere.[2] The presence of a polymerization inhibitor (e.g., tert-butylcatechol) is advisable for storage.[4]
- **Incompatibilities:** Avoid strong oxidizing agents, strong acids, and acid chlorides.[17][18]

## Conclusion

**2-Bromo-4-vinylpyridine** stands out as a highly adaptable synthetic intermediate. Its value lies in the orthogonal reactivity of its vinyl and bromo-pyridine functionalities. By enabling both polymerization and a full suite of modern cross-coupling reactions, it offers chemists a powerful tool for the efficient construction of novel polymers and complex organic molecules. A thorough understanding of its properties, reactivity, and handling requirements is the key to unlocking its full potential in the laboratory and beyond.

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